

comparative analysis of 3-(pyridin-4-yl)isoxazole analogs' bioactivity

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Compound of Interest

Compound Name: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

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A Comparative Analysis of the Bioactivity of 3-(Pyridin-4-yl)isoxazole Analogs

This guide provides a comparative analysis of the biological activities of various analogs based on the 3-(pyridin-4-yl)isoxazole scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of recent findings, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

The 3-(pyridin-4-yl)isoxazole core is a prominent feature in a variety of synthesized compounds evaluated for their anticancer properties. These analogs have been tested against a range of human cancer cell lines, demonstrating activities from moderate to highly potent. The primary mechanism of evaluation cited in the literature is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Summary: Anticancer Bioactivity

The following table summarizes the *in vitro* anticancer activity of several classes of isoxazole analogs containing the pyridin-4-yl moiety. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are presented in micromolar (μM) concentrations.

Analog Class	Compound ID	Target Cell Line(s)	Bioactivity (IC50/CC50 in μ M)	Reference(s)
Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1][2]thiazole	24f	A549 (Lung), PC3 (Prostate), DU-145 (Prostate), MCF-7 (Breast)	0.11 (A549), 0.26 (PC3), 0.55 (DU-145), 0.87 (MCF-7)	[1]
24g		PC3 (Prostate), A549 (Lung), MCF-7 (Breast), DU-145 (Prostate)	0.98 (PC3), 1.02 (A549), 1.29 (MCF-7), 1.74 (DU-145)	[1]
24h		PC3 (Prostate), A549 (Lung), DU-145 (Prostate)	1.90 (PC3), 2.12 (A549), 1.88 (DU-145)	[1]
Pyridinyl-4,5-2H-isoxazole Derivatives	11c	MCF-7 (Breast)	1.9	[3]
11j		MCF-7 (Breast)	1.5	[3]
Isoxazole Functionalized Pyrazolo[3,4-b]pyridine	125	HeLa (Cervical), COLO 205 (Colon), HepG2 (Liver), MCF-7 (Breast)	11.3 (HeLa)	[2]
1,3,4-Oxadiazole Linked Thiazole-Isoxazole-Pyridines	9a	A549 (Lung), MCF-7 (Breast), SiHa (Cervix)	3.15 (A549), 4.72 (MCF-7), 10.8 (SiHa)	[4]
2-(5-Amino-3-methylisoxazol-	3g	HT29 (Colorectal)	58.4	[5]

4-yl)-oxazolo[5,4-d]pyrimidines

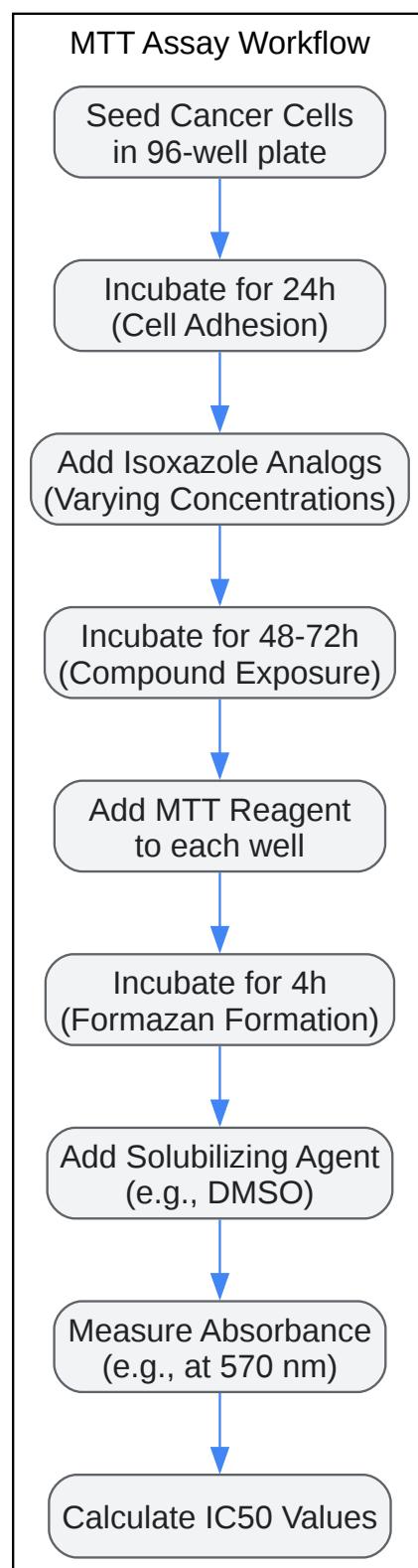
3j	HT29 (Colorectal)	99.87	[5]
3e	HT29 (Colorectal)	129.41	[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the in vitro anticancer activity of compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on methodologies described in the literature.[3][6]

- **Cell Culture:** Human cancer cell lines (e.g., A549, MCF-7, PC3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
- **Solubilization and Absorbance Reading:** A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.



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Caption: Workflow of the MTT assay for evaluating cell viability.

Neuroprotective and Enzyme Inhibition Activity

Derivatives of the isoxazole family, particularly those linked to a 1,3,4-oxadiazole core, have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.^[7] The primary targets for these compounds are enzymes whose dysregulation is implicated in disease progression, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).^{[7][8]}

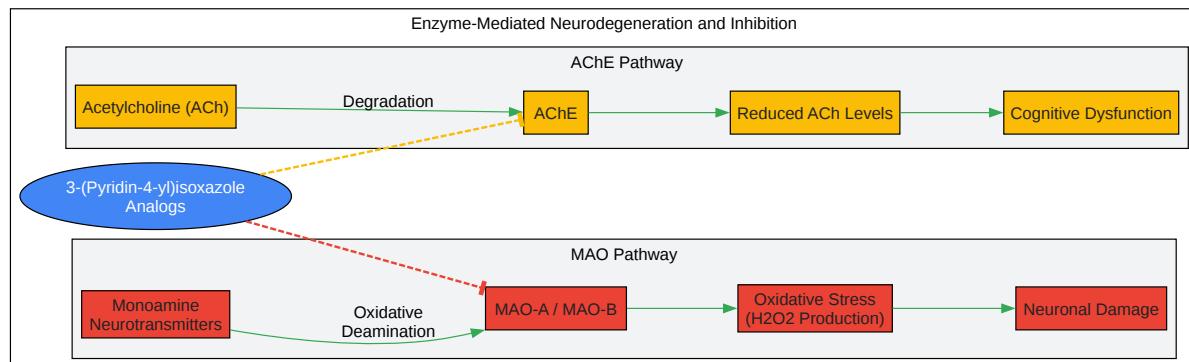
Data Summary: Enzyme Inhibition Bioactivity

The table below details the in vitro enzyme inhibitory activity of 1,3,4-oxadiazole analogs containing a pyridin-4-yl group.

Analog Class	Compound ID	Target Enzyme	Bioactivity (IC ₅₀ in μ M)	Reference(s)
3-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)amino)benzonitrile	4j	Monoamine Oxidase A (MAO-A)	3.46	[7]
Monoamine Oxidase B (MAO-B)	2.15		[7]	
Acetylcholinesterase (AChE)	2.67	[7]		

Role of Target Enzymes in Neurodegeneration

Monoamine oxidase (MAO) enzymes are critical in the metabolism of monoamine neurotransmitters. Their overactivity can lead to oxidative stress, a key factor in neuronal damage.^{[8][9]} Acetylcholinesterase (AChE) degrades the neurotransmitter acetylcholine; reduced acetylcholine levels are linked to the cognitive decline seen in Alzheimer's disease.^{[7][8]} Inhibiting these enzymes is a key therapeutic strategy.



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Caption: Role of MAO and AChE in neurodegeneration and their inhibition.

Experimental Protocol: Enzyme Inhibition Assays

The following are generalized protocols for determining the *in vitro* inhibitory activity of compounds against MAO and cholinesterase enzymes.

1. MAO-A and MAO-B Inhibition Assay:

- Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
- Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme, a phosphate buffer (e.g., pH 7.4), and the test compound at various concentrations.
- Substrate and Detection: After a pre-incubation period, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red reagent) are added. The

reaction produces hydrogen peroxide, which reacts with the probe in the presence of horseradish peroxidase to generate a fluorescent product (resorufin).

- Measurement: Fluorescence is measured over time using a microplate reader. The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the inhibitor. IC₅₀ values are then determined from dose-response curves.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

- Enzyme Source: AChE from electric eel or recombinant human AChE.
- Procedure: The assay is conducted in a 96-well plate. The enzyme is pre-incubated with the test compound at various concentrations in a phosphate buffer (pH 8.0).
- Substrate and Detection: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow anion, 5-thio-2-nitrobenzoate.
- Measurement: The change in absorbance is monitored kinetically at 412 nm using a microplate reader. The rate of reaction is used to calculate the percent inhibition and subsequently the IC₅₀ value.^[7]

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